molecular formula C15H13N3O2S B2370537 (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid CAS No. 937606-48-9

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid

Cat. No.: B2370537
CAS No.: 937606-48-9
M. Wt: 299.35
InChI Key: GPIUOWSBQIELES-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thienyl group, and a pyrazolo[3,4-B]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is unique due to its specific combination of a cyclopropyl group, a thienyl group, and a pyrazolo[3,4-B]pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-cyclopropyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUOWSBQIELES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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